Fmoc-D-Dap(Aloc)-OH Fmoc-D-Dap(Aloc)-OH Fmoc-d-dap(aloc)-oh

Brand Name: Vulcanchem
CAS No.: 178924-05-5
VCID: VC0557697
InChI: InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1
SMILES: C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C22H22N2O6
Molecular Weight: 410,43 g/mole

Fmoc-D-Dap(Aloc)-OH

CAS No.: 178924-05-5

Cat. No.: VC0557697

Molecular Formula: C22H22N2O6

Molecular Weight: 410,43 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-D-Dap(Aloc)-OH - 178924-05-5

Specification

Description Fmoc-d-dap(aloc)-oh

CAS No. 178924-05-5
Molecular Formula C22H22N2O6
Molecular Weight 410,43 g/mole
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1
Standard InChI Key MPVGCCAXXFLGIU-LJQANCHMSA-N
SMILES C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator